REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([O:9][CH3:10])[CH:3]=1.[Li]CCCC.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[CH3:10][O:9][C:4]1[CH:3]=[C:2]([B:16]([OH:19])[OH:17])[CH:7]=[CH:6][C:5]=1[F:8]
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Name
|
|
Quantity
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2.7 mL
|
Type
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reactant
|
Smiles
|
B(OC)(OC)OC
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Type
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CUSTOM
|
Details
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stirring from −78° C. to rt over 18 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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WAIT
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Details
|
The reaction was left
|
Type
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CUSTOM
|
Details
|
It was quenched with 1.0 N HCl (40 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
After evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
the crude solid product was triturated with EtOAc/hexanes (1:4)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |